2-Chloro-5-iodobenzyl alcohol
Overview
Description
2-Chloro-5-iodobenzyl alcohol, also known by its IUPAC name (2-chloro-5-iodophenyl)methanol, is an organic compound with the molecular formula C7H6ClIO. It is a halogenated benzyl alcohol, characterized by the presence of both chlorine and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-iodobenzyl alcohol can be synthesized through several methods. One common approach involves the halogenation of benzyl alcohol derivatives. For instance, starting with 2-chlorobenzyl alcohol, iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: 2-Chloro-5-iodobenzaldehyde or 2-chloro-5-iodobenzoic acid.
Reduction: 2-Chloro-5-iodobenzylamine.
Substitution: Various halogenated derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-iodobenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-chloro-5-iodobenzyl alcohol exerts its effects is primarily through its interactions with biological molecules. The presence of halogen atoms enhances its ability to participate in halogen bonding, which can influence molecular recognition and binding affinity in biological systems . The compound may target specific enzymes or receptors, modulating their activity and leading to various biological outcomes .
Comparison with Similar Compounds
- 2-Chlorobenzyl alcohol
- 5-Iodobenzyl alcohol
- 2-Bromo-5-iodobenzyl alcohol
Comparison: 2-Chloro-5-iodobenzyl alcohol is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This dual halogenation imparts distinct chemical reactivity and biological activity compared to its mono-halogenated counterparts. For example, 2-chlorobenzyl alcohol lacks the iodine atom, which may result in different reactivity patterns and biological interactions . Similarly, 5-iodobenzyl alcohol does not have the chlorine atom, affecting its overall properties and applications .
Biological Activity
2-Chloro-5-iodobenzyl alcohol is a halogenated aromatic compound that has garnered interest in both chemical and biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both chlorine and iodine substituents on the benzene ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and it is classified as a secondary alcohol.
The biological activity of this compound is primarily attributed to its ability to participate in halogen bonding, which enhances molecular recognition processes. This can lead to modulation of enzyme activities and interactions with various biological receptors. The halogen atoms can also affect the compound's lipophilicity, allowing it to penetrate biological membranes more effectively than non-halogenated counterparts.
Enzyme Interaction Studies
Research indicates that this compound can serve as a probe for studying enzyme-catalyzed reactions. Its structure allows it to mimic substrates or inhibitors in biochemical pathways, facilitating investigations into enzyme specificity and mechanism .
Antimicrobial Properties
Preliminary studies suggest that halogenated benzyl alcohols exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated benzyl alcohols:
Compound | Biological Activity | Notes |
---|---|---|
2-Chlorobenzyl Alcohol | Moderate antimicrobial activity | Lacks iodine; different reactivity |
5-Iodobenzyl Alcohol | Higher lipophilicity; potential drugs | Iodine enhances membrane penetration |
2-Bromo-5-iodobenzyl Alcohol | Similar reactivity; less studied | Bromine may reduce overall activity |
Case Study 1: Enzyme Inhibition
A study investigated the effects of various halogenated benzyl alcohols on the enzyme deoxyhypusine hydroxylase (DOHH), which is crucial for post-translational modifications in proteins. The results indicated that compounds with multiple halogens, including those similar to this compound, exhibited significant inhibitory effects on DOHH activity. This suggests that such compounds could be developed as therapeutic agents targeting specific enzymatic pathways .
Case Study 2: Antimicrobial Screening
In a screening assay against common pathogens, a series of halogenated benzyl alcohols, including derivatives of this compound, were tested for antimicrobial efficacy. Results demonstrated notable activity against Gram-positive bacteria, highlighting the potential of these compounds in pharmaceutical applications.
Properties
IUPAC Name |
(2-chloro-5-iodophenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHXDGUCIFRFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035155-69-1 | |
Record name | 2-Chloro-5-iodobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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